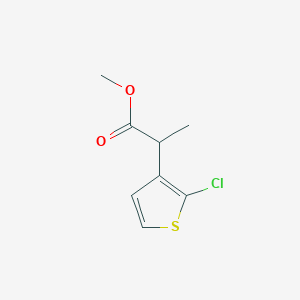

Methyl 2-(2-chlorothiophen-3-yl)propanoate

Description

Methyl 2-(2-chlorothiophen-3-yl)propanoate is an organic ester featuring a chlorinated thiophene ring. Its molecular formula is C₈H₇ClO₂S, with a molecular weight of 202.65 g/mol. The compound consists of a methyl propanoate backbone substituted at the second carbon with a 2-chlorothiophen-3-yl group.

Properties

Molecular Formula |

C8H9ClO2S |

|---|---|

Molecular Weight |

204.67 g/mol |

IUPAC Name |

methyl 2-(2-chlorothiophen-3-yl)propanoate |

InChI |

InChI=1S/C8H9ClO2S/c1-5(8(10)11-2)6-3-4-12-7(6)9/h3-5H,1-2H3 |

InChI Key |

KYODCGFDZVVQLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(SC=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorothiophen-3-yl)propanoate typically involves the esterification of 2-(2-chlorothiophen-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorothiophen-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-chlorothiophen-3-yl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorothiophen-3-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the chlorine atom and the ester group can affect its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The primary comparator is Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate (, CAS: 259132-21-3). Below is a comparative analysis:

Table 1: Structural and Inferred Property Comparison

| Parameter | Methyl 2-(2-chlorothiophen-3-yl)propanoate | Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate |

|---|---|---|

| Molecular Formula | C₈H₇ClO₂S | C₁₀H₈Cl₃O₂ |

| Molecular Weight | 202.65 g/mol | 267.53 g/mol |

| Substituents | 2-chloro on thiophene | 2,4-dichloro on phenyl; 2-chloro on propanoate |

| Aromatic Ring Type | Thiophene (heterocyclic) | Phenyl (homoaromatic) |

| Electron Density | High (due to sulfur’s lone pairs) | Moderate (chlorine’s electron-withdrawing effect) |

| Potential Applications | Pharmaceuticals, agrochemicals | Pesticide intermediates, industrial synthesis |

Electronic and Reactivity Profiles

- Thiophene vs. Phenyl: The sulfur atom in thiophene enhances electron density, making the target compound more reactive in electrophilic substitutions compared to the phenyl derivative.

- Chlorination Impact : The target compound’s single chlorine on thiophene may favor regioselective reactions, while the comparator’s three chlorines increase lipophilicity and environmental persistence, a critical factor in pesticide design.

Biological Activity

Methyl 2-(2-chlorothiophen-3-yl)propanoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorine atom and an ester functional group. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The chlorine substituent can enhance the compound's binding affinity through halogen bonding, while the ester group may undergo hydrolysis to release active metabolites that participate in biological processes.

Key Interactions

- Enzyme Interactions : The compound may act as an enzyme substrate or inhibitor, influencing metabolic pathways.

- Binding Affinity : The presence of the thiophene ring allows for π-π stacking interactions with aromatic residues in proteins, potentially enhancing its specificity.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various pathogens.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antiviral Activity : There is emerging evidence that it might inhibit viral replication processes .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against bacterial strains such as E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 | 15 |

| Staphylococcus aureus | 50 | 20 |

Study 2: Anti-inflammatory Activity

In a model of induced inflammation, this compound was administered to assess its anti-inflammatory effects. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| This compound | 80 ± 5 | 90 ± 10 |

Synthesis and Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its applications extend beyond biology into materials science, where it is utilized in developing new materials with specific electronic or optical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.